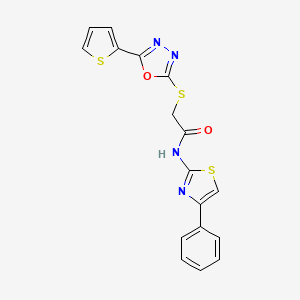

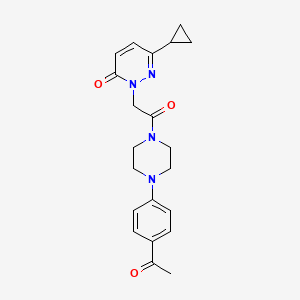

3-(3,4-dimethylphenyl)-1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethylphenyl)-1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O4 and its molecular weight is 468.513. The purity is usually 95%.

BenchChem offers high-quality 3-(3,4-dimethylphenyl)-1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethylphenyl)-1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Quinazoline-2,4-dione derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For instance, novel quinazolinone derivatives demonstrated significant cytotoxic activity, indicating their potential as anticancer agents (Poorirani et al., 2018). This suggests that derivatives like 3-(3,4-dimethylphenyl)-1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione could be explored for similar biological activities.

Herbicide Discovery

Another significant application of quinazoline-2,4-dione derivatives is in the field of herbicide discovery. Compounds with a quinazoline-2,4-dione scaffold have shown promising herbicidal activity against resistant weeds. For example, pyrazole-quinazoline-2,4-dione hybrids exhibited excellent potency against 4-Hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme target for herbicide action, suggesting that derivatives of 3-(3,4-dimethylphenyl)-1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione could be potential candidates for herbicide development (He et al., 2020).

Antimicrobial and Antitumor Evaluation

The antimicrobial and antitumor evaluations of quinazoline-2,4-dione derivatives reveal their potential in pharmaceutical development. For instance, nonclassical acridines, quinolines, and quinazolines derived from dimedone showed significant antimicrobial activity, highlighting the therapeutic potential of quinazoline-2,4-dione derivatives in treating infections and cancer (El‐Sabbagh et al., 2010).

Chemical Synthesis and Optimization

Research on quinazoline-2,4-dione derivatives also extends to chemical synthesis and optimization techniques. Innovative methods have been developed for synthesizing quinazoline-2,4-dione derivatives from carbon dioxide, showcasing advancements in sustainable chemistry (Mizuno et al., 2007). This indicates the versatility of quinazoline-2,4-dione derivatives in chemical synthesis, potentially including the synthesis of 3-(3,4-dimethylphenyl)-1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,4-dimethylphenyl)-1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde, which is then reacted with 3-(3,4-dimethylphenyl)quinazolin-2,4(1H,3H)-dione to form the second intermediate. The final step involves the coupling of the second intermediate with 2-(bromomethyl)-1,3-dimethylbenzene to form the target compound.", "Starting Materials": [ "4-ethoxybenzohydrazide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium acetate", "4-ethoxyphenylhydrazine", "acetic acid", "phosphorus pentoxide", "3-(3,4-dimethylphenyl)quinazolin-2,4(1H,3H)-dione", "2-(bromomethyl)-1,3-dimethylbenzene" ], "Reaction": [ "Synthesis of 3-(4-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde: 4-ethoxybenzohydrazide is reacted with acetic anhydride and sulfuric acid to form the corresponding acetyl derivative. This is then treated with sodium nitrite and sodium acetate to form the diazonium salt, which is then reacted with 4-ethoxyphenylhydrazine to form the target compound. The compound is then purified by recrystallization.", "Synthesis of second intermediate: 3-(3,4-dimethylphenyl)quinazolin-2,4(1H,3H)-dione is reacted with phosphorus pentoxide to form the corresponding quinazoline-2,4(1H,3H)-dione. This is then reacted with the previously synthesized 3-(4-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde to form the second intermediate. The compound is then purified by column chromatography.", "Coupling of second intermediate with 2-(bromomethyl)-1,3-dimethylbenzene: The second intermediate is dissolved in a suitable solvent and treated with 2-(bromomethyl)-1,3-dimethylbenzene and a base such as potassium carbonate. The reaction mixture is then heated to reflux for several hours to form the target compound. The compound is then purified by column chromatography." ] } | |

CAS RN |

1207020-36-7 |

Product Name |

3-(3,4-dimethylphenyl)-1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |

Molecular Formula |

C27H24N4O4 |

Molecular Weight |

468.513 |

IUPAC Name |

3-(3,4-dimethylphenyl)-1-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |

InChI |

InChI=1S/C27H24N4O4/c1-4-34-21-13-10-19(11-14-21)25-28-24(35-29-25)16-30-23-8-6-5-7-22(23)26(32)31(27(30)33)20-12-9-17(2)18(3)15-20/h5-15H,4,16H2,1-3H3 |

InChI Key |

AFFAFVINJXXBOO-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=C(C=C5)C)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2962054.png)

![2-Chloro-5-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2962055.png)

![6-acetyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2962060.png)

![5-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole](/img/structure/B2962066.png)

![N-[3-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]phenyl]acetamide](/img/structure/B2962067.png)

![3-(1-(2-(2-bromophenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2962069.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2962070.png)

![[5-(3-Chlorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2962072.png)